
2-Hydroxyethyl 2-hydroxyethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl 2-hydroxyethylcarbamate is a chemical compound with the molecular formula C5H11NO4. It is also known as N-(2-Hydroxyethyl)carbamic acid 2-hydroxyethyl ester. This compound is characterized by its colorless to pale yellow liquid form and a distinctive ammonia-like odor. It is soluble in water and various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl 2-hydroxyethylcarbamate is typically synthesized through the esterification of formamide with 2-hydroxyethanol under acidic conditions. The reaction involves heating formamide and 2-hydroxyethanol, resulting in the formation of 2-hydroxyethyl formamide. This intermediate is then reacted with another molecule of 2-hydroxyethanol to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl 2-hydroxyethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and carbonates.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various carbamates, carbonates, amines, and substituted carbamates .
Scientific Research Applications
2-Hydroxyethyl 2-hydroxyethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biomolecules.
Medicine: Research explores its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of resins, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2-hydroxyethylcarbamate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyl and carbamate groups facilitate these interactions, allowing the compound to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to influence enzymatic activities and cellular processes .
Comparison with Similar Compounds
2-Hydroxyethyl carbamate: Shares similar structural features but lacks the additional hydroxyethyl group.
Ethyl carbamate: Another related compound with similar reactivity but different physical properties.
Methyl carbamate: A simpler analog with distinct chemical behavior
Uniqueness: 2-Hydroxyethyl 2-hydroxyethylcarbamate is unique due to its dual hydroxyethyl groups, which enhance its solubility and reactivity compared to other carbamates. This structural feature makes it particularly useful in applications requiring high solubility and specific reactivity patterns .
Properties
CAS No. |
7506-80-1 |
|---|---|
Molecular Formula |
C5H11NO4 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-hydroxyethyl N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C5H11NO4/c7-2-1-6-5(9)10-4-3-8/h7-8H,1-4H2,(H,6,9) |
InChI Key |
RUJZRPIQXVTWCD-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)


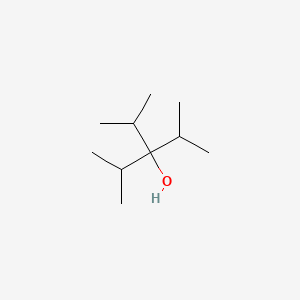
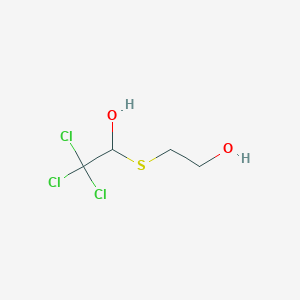

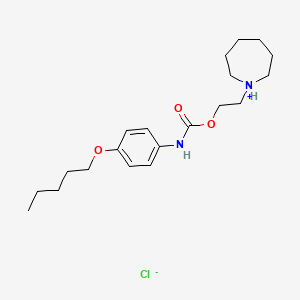
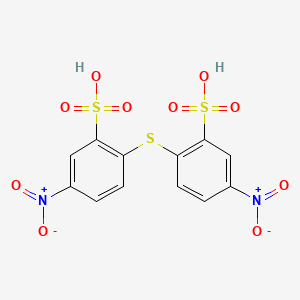
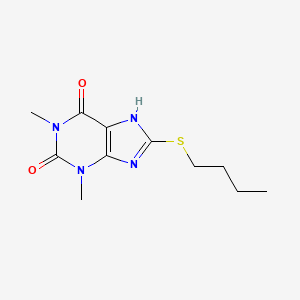
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)


![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
